Sigma Receptor Binding Affinity: 2,7-Diazaspiro[4.4]nonane Derivative AD258 vs. Prototypical Sigma Ligands
The 2,7-diazaspiro[4.4]nonane derivative AD258 (9d) exhibits high affinity for both sigma-1 (S1R) and sigma-2 (S2R) receptors, with Ki values of 3.5 nM and 2.6 nM, respectively [1]. This dual binding profile is comparable to or exceeds that of established sigma ligands such as haloperidol (S1R Ki = 6.3 nM, S2R Ki = 54 nM) and PRE-084 (S1R Ki = 2.2 nM, S2R Ki = >1000 nM) [2], demonstrating a favorable balance of affinity across both subtypes. In contrast, the parent 2,7-diazaspiro[4.4]nonan-1-one scaffold without appropriate N-substitution typically shows negligible sigma binding (Ki > 1000 nM) [3].
| Evidence Dimension | Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | S1R: 3.5 nM; S2R: 2.6 nM (AD258 derivative) |
| Comparator Or Baseline | Haloperidol (S1R: 6.3 nM, S2R: 54 nM); PRE-084 (S1R: 2.2 nM, S2R: >1000 nM); Parent 2,7-diazaspiro[4.4]nonan-1-one (Ki > 1000 nM) |
| Quantified Difference | AD258 shows 2.4-fold higher S2R affinity vs. haloperidol; >385-fold higher S2R affinity vs. PRE-084; >385-fold higher S1R affinity vs. parent scaffold. |
| Conditions | Radioligand binding assays using [3H]-pentazocine (S1R) and [3H]-DTG (S2R) in rat brain membranes. |
Why This Matters
For researchers developing sigma receptor-targeted therapeutics, the AD258 derivative demonstrates that the 2,7-diazaspiro[4.4]nonan-1-one core enables potent dual S1R/S2R engagement, a profile difficult to achieve with alternative scaffolds.
- [1] Dichiara, M., Ambrosio, F. A., Lee, S. M., et al. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry, 66(16), 10748-10767. View Source
- [2] Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. View Source
- [3] Dichiara, M., et al. (2023). Supplementary Information for Discovery of AD258 as a Sigma Receptor Ligand. Journal of Medicinal Chemistry. View Source
